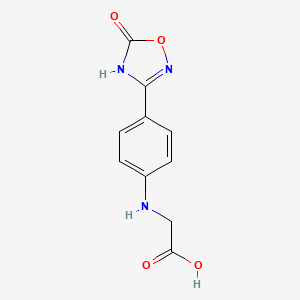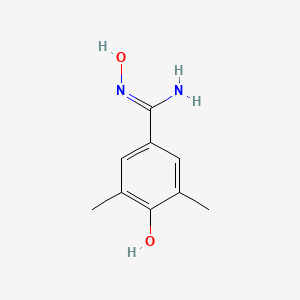
7-氯-2-甲基喹唑啉-4-醇
描述
7-Chloro-2-methylquinazolin-4-ol (CMQ) is a heterocyclic organic compound that belongs to the family of quinazolines. It has a molecular weight of 194.62 g/mol .
Molecular Structure Analysis
The molecular formula of 7-Chloro-2-methylquinazolin-4-ol is C9H7ClN2O . It has a density of 1.4±0.1 g/cm3 .Physical and Chemical Properties Analysis
7-Chloro-2-methylquinazolin-4-ol has a molecular weight of 194.62 g/mol . It has a density of 1.4±0.1 g/cm3 . The boiling point is 202.8±33.0 °C at 760 mmHg .科学研究应用
抗癌和抗肿瘤活性
7-氯-2-甲基喹唑啉-4-醇衍生物在抗癌研究中显示出显著的潜力。例如,已发现与这种化学结构相关的化合物是有效的凋亡诱导剂,由于它们能够有效穿透血脑屏障,因此在人乳腺癌和其他小鼠异种移植癌症模型中显示出很高的功效 (Sirisoma 等人,2009)。此外,某些结构相似的 7-氯喹啉-1,2,3-三唑基羧酰胺已显示出诱导人膀胱癌细胞中细胞周期停滞和凋亡,表明它们作为癌症治疗中治疗剂的希望 (Sonego 等人,2019)。
抗菌和抗寄生虫特性
对与 7-氯-2-甲基喹唑啉-4-醇在结构上相关的化合物的研究也揭示了抗菌和抗寄生虫特性。例如,某些喹唑啉衍生物因其在治疗疟疾和其他寄生虫感染方面的潜力而受到探索。这些研究表明,对喹唑啉核心进行修饰可以产生具有有效抗疟疾活性的化合物 (Khan 等人,2009)。
缓蚀
存在于 7-氯-2-甲基喹唑啉-4-醇中的喹唑啉部分已对其缓蚀性能进行了研究。发现具有喹唑啉结构的化合物可以显着提高某些金属的防腐性能,突出了它们在工业应用中防止腐蚀的潜力 (El faydy 等人,2020)。
药理学研究
在药理学研究领域,7-氯-2-甲基喹唑啉-4-醇及其衍生物已被合成并评估了各种生物活性,包括抗伤害感受、抗炎和抗惊厥作用。这些研究证明了喹唑啉支架在药物化学中的多功能性及其产生具有多种治疗益处的化合物的潜力 (Wilhelm 等人,2014)。
安全和危害
未来方向
作用机制
Target of Action
The primary target of 7-Chloro-2-methylquinazolin-4-ol is the poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase) . These enzymes play a crucial role in various biological processes. Poly (ADP-ribose) synthetase is involved in DNA repair, gene expression, and cell death, while ATCase is a key enzyme in the pyrimidine biosynthetic pathway .
Mode of Action
7-Chloro-2-methylquinazolin-4-ol acts as a competitive inhibitor of poly (ADP-ribose) synthetase and ATCase . It binds to the active sites of these enzymes, preventing their normal substrates from binding and thus inhibiting their activity .
Biochemical Pathways
By inhibiting poly (ADP-ribose) synthetase and ATCase, 7-Chloro-2-methylquinazolin-4-ol affects the DNA repair and pyrimidine biosynthesis pathways respectively . The downstream effects of this inhibition can lead to changes in cell proliferation and survival .
Result of Action
The inhibition of poly (ADP-ribose) synthetase and ATCase by 7-Chloro-2-methylquinazolin-4-ol can lead to disruption of DNA repair and alteration of pyrimidine biosynthesis . This can result in cellular effects such as changes in cell proliferation and survival .
生化分析
Biochemical Properties
7-Chloro-2-methylquinazolin-4-ol plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been identified as a potent competitive inhibitor of poly (ADP-ribose) synthetase, with a Ki value of 1.1 μM . Additionally, it inhibits mammalian aspartate transcarbamylase (ATCase) with an IC50 value of 0.20 mM . These interactions suggest that 7-Chloro-2-methylquinazolin-4-ol can modulate key biochemical pathways by inhibiting enzymes involved in DNA repair and nucleotide synthesis.
Cellular Effects
The effects of 7-Chloro-2-methylquinazolin-4-ol on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit ATCase in a concentration-dependent manner in vitro . In vivo studies have demonstrated that 7-Chloro-2-methylquinazolin-4-ol can inhibit ATCase in a dose-dependent manner, indicating its potential impact on cellular metabolism and nucleotide synthesis .
Molecular Mechanism
At the molecular level, 7-Chloro-2-methylquinazolin-4-ol exerts its effects through specific binding interactions with biomolecules. It acts as a competitive inhibitor of poly (ADP-ribose) synthetase, binding to the enzyme’s active site and preventing the synthesis of poly (ADP-ribose) chains . This inhibition can lead to alterations in DNA repair processes and cellular responses to DNA damage. Additionally, the inhibition of ATCase by 7-Chloro-2-methylquinazolin-4-ol affects the synthesis of nucleotides, which are essential for DNA and RNA synthesis .
Temporal Effects in Laboratory Settings
The temporal effects of 7-Chloro-2-methylquinazolin-4-ol in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that the inhibitory effects of 7-Chloro-2-methylquinazolin-4-ol on ATCase are concentration-dependent and can be observed over a period of two days This suggests that the compound remains stable and effective over short-term experimental durations
Dosage Effects in Animal Models
The effects of 7-Chloro-2-methylquinazolin-4-ol vary with different dosages in animal models. Studies have shown that oral administration of the compound at doses ranging from 0.2 mg to 1 mg per day can inhibit ATCase in a dose-dependent manner Higher doses may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications
Metabolic Pathways
7-Chloro-2-methylquinazolin-4-ol is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The inhibition of poly (ADP-ribose) synthetase and ATCase by this compound suggests its role in modulating nucleotide synthesis and DNA repair pathways . These interactions can affect metabolic flux and metabolite levels, potentially leading to alterations in cellular metabolism and function.
Transport and Distribution
The transport and distribution of 7-Chloro-2-methylquinazolin-4-ol within cells and tissues are critical for understanding its biological effects. While specific transporters or binding proteins for this compound have not been extensively studied, its distribution within cells is likely influenced by its chemical properties and interactions with cellular components
Subcellular Localization
The subcellular localization of 7-Chloro-2-methylquinazolin-4-ol can impact its activity and function. The compound’s ability to inhibit enzymes such as poly (ADP-ribose) synthetase and ATCase suggests that it may localize to the nucleus and cytoplasm, where these enzymes are active . Understanding the targeting signals and post-translational modifications that direct 7-Chloro-2-methylquinazolin-4-ol to specific cellular compartments will provide insights into its precise mechanisms of action.
属性
IUPAC Name |
7-chloro-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXQJNOGRWBTBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50411667 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7012-88-6 | |
| Record name | 7-chloro-2-methylquinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50411667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
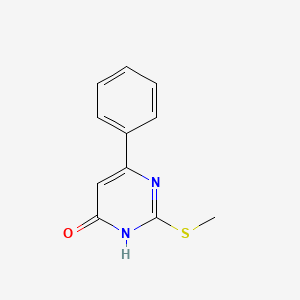
![1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B1436498.png)
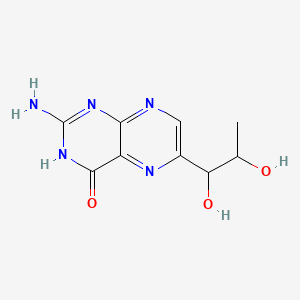
![1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436500.png)

![6-methyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436502.png)
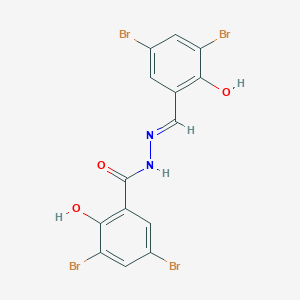
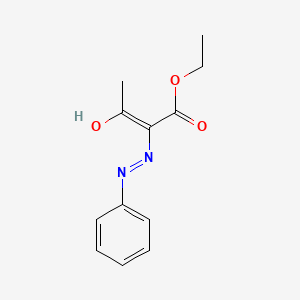
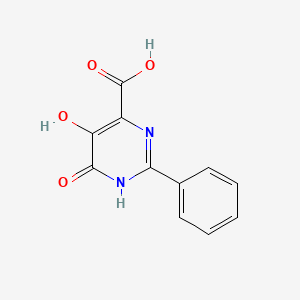
![(5E)-5-[(2-hydroxy-1-naphthyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B1436511.png)
